L-Phenylalaninamide, L-tyrosyl-

Übersicht

Beschreibung

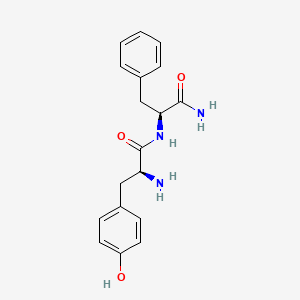

L-Phenylalaninamide, L-tyrosyl- is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine These amino acids are essential building blocks of proteins and play significant roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-tyrosyl- typically involves peptide bond formation between L-phenylalanine and L-tyrosine. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, the amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . SPPS involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .

Industrial Production Methods

Industrial production of L-Phenylalaninamide, L-tyrosyl- often employs automated peptide synthesizers that utilize SPPS. This method allows for high-throughput synthesis and precise control over reaction conditions, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalaninamide, L-tyrosyl- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the amide bond, although these are less common.

Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while electrophilic substitution can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

L-Phenylalaninamide, L-Tyrosyl- has diverse applications across various scientific domains:

Chemistry

- Model Compound : Utilized as a model compound for studying peptide synthesis and bond formation.

- Reactivity Studies : Investigated for its chemical reactivity, including oxidation and substitution reactions.

Biology

- Cellular Signaling : Explored for its role in cellular signaling pathways and interactions with proteins.

- Hormonal Regulation : Similar peptides have been shown to influence hormone release, particularly in reproductive health.

Medicine

- Therapeutic Potential : Investigated for its potential in treating diseases like cancer and neurodegenerative disorders.

- Fertility Control : Potential application in managing reproductive functions by regulating gonadotropin release.

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Model compound for peptide synthesis | Studies on peptide bond formation |

| Biology | Influence on cellular signaling | Modulates protein interactions |

| Medicine | Treatment of hormonal disorders | Regulates gonadotropin release |

| Fertility Control | Suppression of estrus cycles | Affects reproductive hormone levels |

Case Study 1: Hormonal Effects in Animal Models

A study involving adult female rats demonstrated that repeated subcutaneous injections of L-Phenylalaninamide, L-Tyrosyl- led to significant suppression of estrus cycles over two weeks. This aligns with the effects observed with other LH-RH analogs, indicating its potential role in fertility control.

Case Study 2: Cancer Therapy Potential

Research has indicated that peptides similar to L-Phenylalaninamide, L-Tyrosyl- can inhibit gonadal steroid production, providing a therapeutic avenue for hormone-sensitive cancers such as prostate and breast cancer. The modulation of hormonal pathways suggests a promising direction for future therapies.

Wirkmechanismus

L-Phenylalaninamide, L-tyrosyl- exerts its effects through interactions with various molecular targets and pathways. The phenylalanine residue is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, while the tyrosine residue is involved in the synthesis of thyroid hormones and melanin . These interactions influence numerous physiological processes, including mood regulation, metabolism, and pigmentation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.

L-Tyrosine: A non-essential amino acid that serves as a precursor for catecholamines and thyroid hormones.

L-Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin and melatonin.

Uniqueness

L-Phenylalaninamide, L-tyrosyl- is unique due to its combination of phenylalanine and tyrosine residues, which confer distinct biochemical properties. This dipeptide can participate in a broader range of reactions and interactions compared to its individual amino acid components .

Biologische Aktivität

L-Phenylalaninamide, L-tyrosyl- is a peptide compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in scientific research and medicine.

Chemical Structure and Properties

L-Phenylalaninamide, L-tyrosyl- is composed of two amino acids: phenylalanine and tyrosine. Its unique sequence contributes to its biological activities, which are influenced by the three-dimensional structure formed by the peptide bonds between the amino acids. The compound's molecular formula is .

Target Receptors

L-Phenylalaninamide, L-tyrosyl- primarily interacts with specific receptors in the body, influencing various physiological processes. Notably, it has been shown to bind to the Prolactin-Releasing Peptide receptor (GPR10), which is implicated in prolactin release and associated physiological effects such as lactation and mammary tissue development .

Biochemical Pathways

The activation of GPR10 by this peptide leads to the stimulation of the STAT5 signaling pathway, which plays a crucial role in cellular responses to prolactin. This mechanism underscores its potential use in therapies related to reproductive health and metabolic disorders.

Biological Activity

Cellular Effects

Research indicates that L-Phenylalaninamide, L-tyrosyl- exhibits several biological activities:

- Anorexigenic Effects: It has been documented to suppress appetite in animal models, suggesting potential applications in obesity management .

- Antidiabetic Properties: The compound may enhance insulin sensitivity and glucose metabolism .

Enzymatic Synthesis

A study investigated the enzymatic synthesis of dipeptides using L-Phenylalaninamide as a substrate. The reaction involved immobilizing chymotrypsin on polysiloxane gels to facilitate peptide bond formation between L-phenylalaninamide and N-benzoyl-tyrosine ethyl ester (Bz-Tyr-OEt). Results showed that the use of modified chymotrypsin improved yield and efficiency compared to native enzymes .

| Parameter | Value |

|---|---|

| Reaction Temperature | 37 °C |

| Reaction Time | 3 hours |

| Enzyme Concentration (PMMS-CT) | 100 mg |

| Yield of Bz-Tyr-Phe-NH2 | High |

Structural Studies

A conformational study utilizing genetic algorithms revealed multiple stable conformations for L-Phenylalaninamide. The findings indicated that variations in the hydroxyl substitution on the benzene ring significantly affect the geometric structure and stability of the peptide .

Pharmacokinetics

Pharmacokinetic studies have shown that L-Phenylalaninamide exhibits favorable absorption characteristics when administered. Its bioavailability is influenced by factors such as molecular weight and solubility, making it a candidate for further drug development .

Potential Applications

The biological activity of L-Phenylalaninamide, L-tyrosyl-, positions it as a promising agent in various fields:

- Pharmaceutical Development: Its anorexigenic and antidiabetic properties make it a candidate for obesity treatments.

- Biotechnology: The compound can be used in peptide synthesis and modifications for therapeutic applications.

- Research Tools: It serves as a model compound for studying protein interactions and cellular signaling pathways .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLKPMVYUAWRI-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427230 | |

| Record name | L-Phenylalaninamide, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-75-0 | |

| Record name | L-Phenylalaninamide, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.